molecular formula C14H14O2 B14709678 4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one CAS No. 24350-15-0

4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one

Katalognummer: B14709678
CAS-Nummer: 24350-15-0
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: SGAYTVHPGBKIGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one is a heterocyclic compound that belongs to the class of naphthopyrans This compound features a fused ring system consisting of a naphthalene ring and a pyran ring, with a methyl group attached at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances efficiency and reduces reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve yield and purity while minimizing waste and energy consumption. Specific details on industrial production methods are less commonly documented in open literature.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.

    Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce tetrahydronaphthols.

Wissenschaftliche Forschungsanwendungen

4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one is unique due to its specific fused ring system and the presence of a methyl group at the 4th position

Eigenschaften

CAS-Nummer

24350-15-0

Molekularformel

C14H14O2

Molekulargewicht

214.26 g/mol

IUPAC-Name

4-methyl-7,8,9,10-tetrahydrobenzo[h]chromen-2-one

InChI

InChI=1S/C14H14O2/c1-9-8-13(15)16-14-11(9)7-6-10-4-2-3-5-12(10)14/h6-8H,2-5H2,1H3

InChI-Schlüssel

SGAYTVHPGBKIGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.